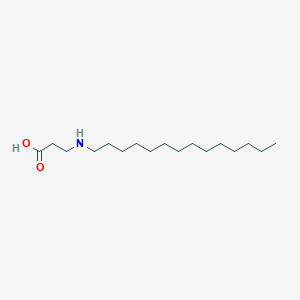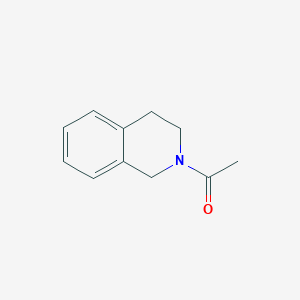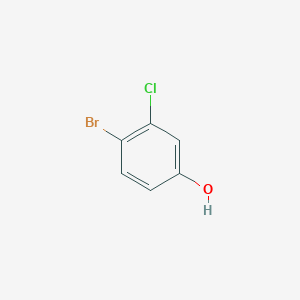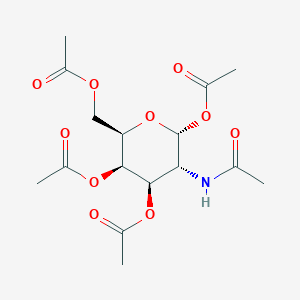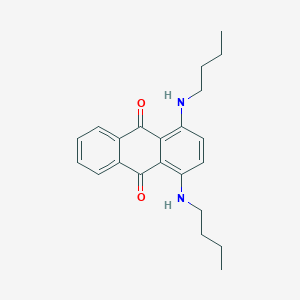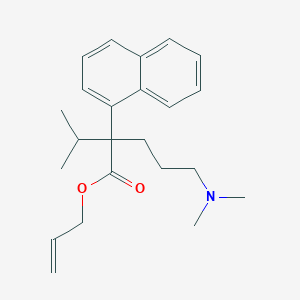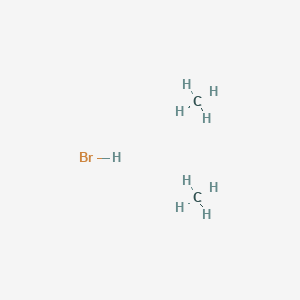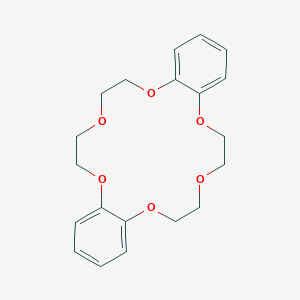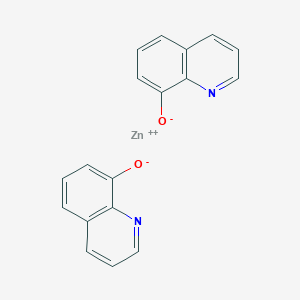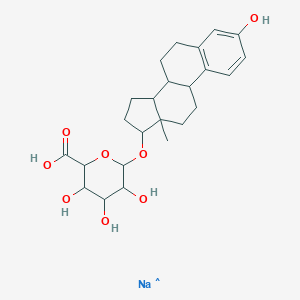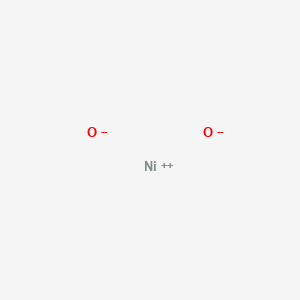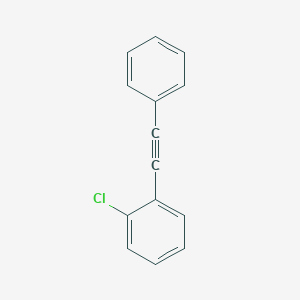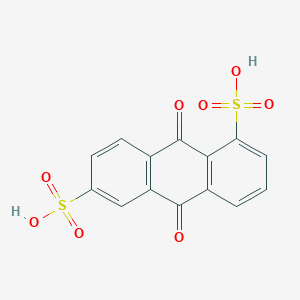
9,10-dioxoanthracene-1,6-disulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-dioxoanthracene-1,6-disulfonic acid is an organic compound with the molecular formula C14H8O8S2. It is a derivative of anthraquinone, characterized by the presence of two sulfonic acid groups at the 1 and 6 positions of the anthracene ring system. This compound is known for its applications in various fields, including dye synthesis, organic synthesis, and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-dioxoanthracene-1,6-disulfonic acid typically involves the sulfonation of anthraquinone derivatives. One common method is the reaction of anthraquinone with sulfuric acid, which introduces sulfonic acid groups at specific positions on the anthracene ring .
Industrial Production Methods: Industrial production of this compound often employs similar sulfonation techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of catalysts and controlled temperatures to facilitate the sulfonation reaction .
化学反応の分析
Types of Reactions: 9,10-dioxoanthracene-1,6-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various anthraquinone derivatives, while reduction can produce hydroquinone derivatives .
科学的研究の応用
9,10-Dihydro-9,10-dioxoanth
特性
CAS番号 |
14486-58-9 |
|---|---|
分子式 |
C14H8O8S2 |
分子量 |
368.3 g/mol |
IUPAC名 |
9,10-dioxoanthracene-1,6-disulfonic acid |
InChI |
InChI=1S/C14H8O8S2/c15-13-9-2-1-3-11(24(20,21)22)12(9)14(16)8-5-4-7(6-10(8)13)23(17,18)19/h1-6H,(H,17,18,19)(H,20,21,22) |
InChIキー |
SROYVYGZVXMVOA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O |
正規SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O |
| 14486-58-9 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Icosyl-9-phosphabicyclo[3.3.1]nonane](/img/structure/B77139.png)
